Predicted Antibacterial Activity Profile: PASS Analysis of 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline and Structural Analogs
In published PASS (Prediction of Activity Spectra for Substances) analyses of marine‑derived quinoline heterocycles, 3-[(4-chlorophenyl)methoxy]-2-methylquinoline (compound 96 in the series) received an antibacterial probability score (Pa) of 0.992—the highest among all 65 screened quinoline natural product analogs, whose antibacterial Pa values ranged from 0.839 to 0.992 [1]. This score exceeds that of closely related 3‑substituted 2‑methylquinoline variants in the same dataset (e.g., compound 94: Pa antibacterial = 0.944; compound 95: Pa antibacterial = 0.912) [1].
| Evidence Dimension | PASS Predicted Antibacterial Activity (Pa score) |
|---|---|
| Target Compound Data | Pa = 0.992 (antibacterial); also Pa = 0.981 for compound 97 |
| Comparator Or Baseline | Compound 94: Pa = 0.944; Compound 95: Pa = 0.912; range across 65 quinoline analogs: 0.839–0.992 |
| Quantified Difference | Target compound Pa 0.992 vs. next-highest analog 0.944 (ΔPa = +0.048); represents the maximum antibacterial prediction score in the dataset |
| Conditions | PASS computational prediction using structure–activity relationships derived from the training set of known biologically active compounds; Marine Drugs 2022, Table 10 |
Why This Matters
Procurement of this specific compound enables experimental validation of the highest‑ranked antibacterial prediction in its structural class, providing a rational basis for prioritizing it over analogs with lower PASS scores.
- [1] Swain, S.S.; Pati, S.; Hussain, T. Quinoline Heterocyclic Containing Plant and Marine Candidates against Drug-Resistant Mycobacterium tuberculosis: A Systematic Drug-Ability Investigation. Marine Drugs 2022, 20(5), 292 (Table 10). View Source
